4-Bromo-7-chlorobenzofuran

Vue d'ensemble

Description

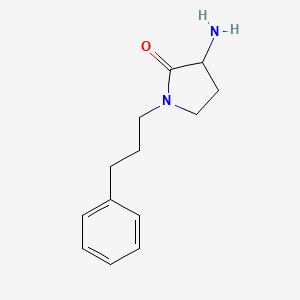

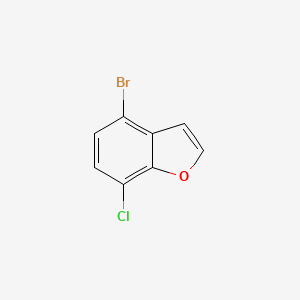

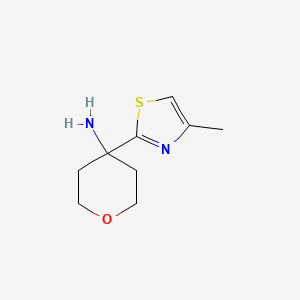

4-Bromo-7-chlorobenzofuran is a heterocyclic organic compound with the molecular formula C8H4BrClO and a molecular weight of 231.48 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of 4-Bromo-7-chlorobenzofuran consists of a benzene ring fused with a furan ring. It has a bromine atom at the 4th position and a chlorine atom at the 7th position .Physical And Chemical Properties Analysis

4-Bromo-7-chlorobenzofuran is a solid substance at room temperature . It has a molecular weight of 231.48 .Applications De Recherche Scientifique

Anticancer Activity

- Scientific Field : Oncology

- Application Summary : Benzofuran derivatives have shown potential anticancer activity. They are considered important scaffolds with many biological properties .

- Methods of Application : The chemical structure of benzofuran derivatives is evaluated to guide medicinal chemists in designing new drugs for cancer therapy .

- Results : The review highlights the contribution of benzofuran derivatives as anticancer agents by considering the chemical structure of 20 different compounds .

Antimicrobial Agents

- Scientific Field : Microbiology

- Application Summary : Benzofuran-based compounds have been studied for their potential as antimicrobial agents .

- Methods of Application : Researchers work on the substitution pattern around the nucleus of benzofuran-based compounds to develop structure-activity relationships (SAR) on these derivatives as antimicrobial agents .

- Results : The study provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents .

Antiviral Activity

- Scientific Field : Virology

- Application Summary : Some benzofuran derivatives have been found to have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .

- Methods of Application : The antiviral activity of benzofuran derivatives is evaluated through in vitro studies .

- Results : The novel macrocyclic benzofuran compound has shown potential as an effective therapeutic drug for hepatitis C disease .

Treatment of Skin Diseases

- Scientific Field : Dermatology

- Application Summary : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

- Methods of Application : These compounds are usually applied topically or taken orally, depending on the specific condition being treated .

- Results : These compounds have shown effectiveness in treating certain skin conditions .

Antimicrobial Activity

- Scientific Field : Microbiology

- Application Summary : Benzofuran derivatives, including 4-Bromo-7-chlorobenzofuran, have been found to exhibit excellent antibacterial activity against various bacterial strains .

- Methods of Application : The antimicrobial activity of these compounds is evaluated through in vitro studies. Compounds with two bromo substituents on C-5 of benzofuran and C-4 of the phenyl ring, respectively, were found to exhibit excellent antibacterial activity .

- Results : These compounds showed significant antibacterial activity with MIC values ranging between 29.76 and 31.96 μmol L −1 .

Photoactive Materials

- Scientific Field : Material Science

- Application Summary : Benzofuran derivatives have been used in the development of photoactive materials, which have a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .

- Methods of Application : The photoactive properties of these compounds are evaluated through various experimental procedures, often involving the use of light as a reaction trigger .

- Results : It has been shown that photomechanical molecular crystals can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction trigger .

Safety And Hazards

Orientations Futures

Benzofuran and its derivatives, including 4-Bromo-7-chlorobenzofuran, have attracted considerable attention due to their wide range of biological and pharmacological applications. They are considered potential natural drug lead compounds . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Propriétés

IUPAC Name |

4-bromo-7-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZKCAHQZRFCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728104 | |

| Record name | 4-Bromo-7-chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-chlorobenzofuran | |

CAS RN |

855343-01-0 | |

| Record name | 4-Bromo-7-chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B1526543.png)

![[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol](/img/structure/B1526545.png)

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)

![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)